molecular formula C20H16F7N3O3 B12383193 [2-(3-methyl-2-oxoimidazolidin-1-yl)-4,6-bis(trifluoromethyl)phenyl] N-(4-fluorophenyl)-N-methylcarbamate

[2-(3-methyl-2-oxoimidazolidin-1-yl)-4,6-bis(trifluoromethyl)phenyl] N-(4-fluorophenyl)-N-methylcarbamate

Cat. No.: B12383193
M. Wt: 479.3 g/mol
InChI Key: OMLNQKKHSWHSNR-UHFFFAOYSA-N
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Description

[2-(3-methyl-2-oxoimidazolidin-1-yl)-4,6-bis(trifluoromethyl)phenyl] N-(4-fluorophenyl)-N-methylcarbamate is a complex organic compound that features a combination of imidazolidinone, trifluoromethyl, and carbamate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-methyl-2-oxoimidazolidin-1-yl)-4,6-bis(trifluoromethyl)phenyl] N-(4-fluorophenyl)-N-methylcarbamate typically involves multiple steps

    Imidazolidinone Ring Formation: The imidazolidinone ring can be synthesized by reacting an appropriate amine with glyoxal in the presence of a base.

    Introduction of Trifluoromethyl Groups: The trifluoromethyl groups can be introduced via a nucleophilic substitution reaction using trifluoromethyl iodide and a suitable catalyst.

    Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with methyl isocyanate and 4-fluoroaniline under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazolidinone ring, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the carbamate group, converting it into the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. The trifluoromethyl groups enhance its binding affinity to certain enzymes, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising candidate for the development of new drugs.

Industry

In the industrial sector, the compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [2-(3-methyl-2-oxoimidazolidin-1-yl)-4,6-bis(trifluoromethyl)phenyl] N-(4-fluorophenyl)-N-methylcarbamate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The imidazolidinone ring and carbamate group contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • [2-(2-oxo-1-imidazolidinyl)ethyl methacrylate]
  • N-(4-fluorophenyl)-2-[(4-phenyl-5-{[2-(trifluoromethyl)anilino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Uniqueness

The uniqueness of [2-(3-methyl-2-oxoimidazolidin-1-yl)-4,6-bis(trifluoromethyl)phenyl] N-(4-fluorophenyl)-N-methylcarbamate lies in its combination of functional groups. The presence of both trifluoromethyl and carbamate groups enhances its chemical stability and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C20H16F7N3O3

Molecular Weight

479.3 g/mol

IUPAC Name

[2-(3-methyl-2-oxoimidazolidin-1-yl)-4,6-bis(trifluoromethyl)phenyl] N-(4-fluorophenyl)-N-methylcarbamate

InChI

InChI=1S/C20H16F7N3O3/c1-28-7-8-30(17(28)31)15-10-11(19(22,23)24)9-14(20(25,26)27)16(15)33-18(32)29(2)13-5-3-12(21)4-6-13/h3-6,9-10H,7-8H2,1-2H3

InChI Key

OMLNQKKHSWHSNR-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(C1=O)C2=CC(=CC(=C2OC(=O)N(C)C3=CC=C(C=C3)F)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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